molecular formula C17H15N3O4 B5524334 5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5524334
M. Wt: 325.32 g/mol
InChI Key: UHRMLERNVIFXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of 5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the reaction of 4-ethylphenol with a suitable chloromethylating agent to form 4-ethylphenoxymethyl chloride. This intermediate is then reacted with 3-nitrobenzonitrile in the presence of a base to form the desired oxadiazole compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .

Chemical Reactions Analysis

5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Mechanism of Action

The biological activity of 5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is believed to be due to its ability to interact with specific enzymes and proteins in bacterial cells. The compound can inhibit the growth of bacteria by interfering with their metabolic processes, leading to cell death. The exact molecular targets and pathways involved are still under investigation.

Properties

IUPAC Name

5-[(4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-2-12-6-8-15(9-7-12)23-11-16-18-17(19-24-16)13-4-3-5-14(10-13)20(21)22/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRMLERNVIFXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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